molecular formula C11H14F3NO3S B6720417 N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(trifluoromethyl)benzenesulfonamide

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6720417
M. Wt: 297.30 g/mol
InChI Key: IFANTXLKJGYDMU-MRVPVSSYSA-N
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Description

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in various fields of chemistry and biology. This compound features a sulfonamide group, which is known for its stability and versatility in synthetic chemistry. The presence of a trifluoromethyl group enhances its chemical properties, making it useful in various applications, including medicinal chemistry and material science.

Properties

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3S/c1-8(7-16)15(2)19(17,18)10-5-3-4-9(6-10)11(12,13)14/h3-6,8,16H,7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFANTXLKJGYDMU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)S(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N(C)S(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzenesulfonyl chloride and (2R)-1-hydroxypropan-2-amine.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To enhance efficiency and control over reaction conditions.

    Purification Techniques: Methods such as recrystallization or chromatography are employed to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-hydroxypropan-2-yl]-N-methylbenzenesulfonamide: Lacks the trifluoromethyl group, which may reduce its chemical stability and reactivity.

    N-methyl-3-(trifluoromethyl)benzenesulfonamide: Lacks the hydroxyl group, affecting its solubility and potential biological activity.

Uniqueness

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the hydroxyl, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

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